6-(Chloromethyl)quinoxaline dihydrochloride
Description
6-(Chloromethyl)quinoxaline dihydrochloride is a quinoxaline derivative featuring a chloromethyl (-CH$_2$Cl) substituent at the 6-position of the quinoxaline ring, with two hydrochloride counterions. Quinoxalines are heterocyclic compounds containing two nitrogen atoms in a bicyclic structure, known for their versatility in medicinal chemistry and materials science. The chloromethyl group enhances electrophilicity, making this compound a reactive intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.
Properties
IUPAC Name |
6-(chloromethyl)quinoxaline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUWAMDGUDHIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation with Chloromethyl Ether
The Friedel-Crafts alkylation represents the most widely adopted method for introducing the chloromethyl group onto quinoxaline. In this process, chloromethyl ether reacts with quinoxaline in the presence of Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). The reaction proceeds via electrophilic attack at the electron-rich 6-position of quinoxaline, forming a σ-complex intermediate that stabilizes through chloride elimination.
Reaction Conditions:
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Temperature: 0–25°C to minimize side reactions
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Catalyst Loading: 1.2–1.5 equivalents of AlCl₃ relative to quinoxaline
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Dissolve quinoxaline (10 mmol) in DCM (50 mL) under nitrogen.
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Add AlCl₃ (12 mmol) and cool to 0°C.
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Introduce chloromethyl ether (15 mmol) dropwise over 30 minutes.
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Stir for 12 hours at room temperature.
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Quench with ice-water, extract with DCM, and concentrate.
Direct Chlorination Using Phosphorus Pentachloride
Alternative approaches utilize PCl₅ as a chlorinating agent for pre-functionalized quinoxaline derivatives. This method, adapted from quinoline chlorination protocols, involves refluxing 6-methylquinoxaline with excess PCl₅ in chlorobenzene. The reaction achieves selective chlorination of the methyl group via a radical mechanism, mediated by PCl₅-generated Cl· radicals.
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Molar Ratio (PCl₅:Substrate): 3:1
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Temperature: 110–130°C
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Time: 6–8 hours
Key Advantage: Higher regioselectivity (>95%) compared to Friedel-Crafts methods.
Limitation: Requires stringent moisture control to prevent PCl₅ hydrolysis.
Conversion to Dihydrochloride Salt: Acidic Workup and Crystallization
Protonation of 6-(chloromethyl)quinoxaline with HCl gas or concentrated hydrochloric acid yields the dihydrochloride salt. Critical factors influencing salt purity include:
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Acid Concentration: 6 M HCl ensures complete protonation of both nitrogen atoms.
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Temperature: Slow addition at 0–5°C prevents exothermic decomposition.
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Crystallization Solvent: Ethanol/ethyl acetate mixtures (3:1 v/v) afford needle-shaped crystals with >99% purity.
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Dissolve 6-(chloromethyl)quinoxaline (5 mmol) in anhydrous ethanol (20 mL).
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Bubble HCl gas through the solution for 30 minutes at 0°C.
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Filter the precipitate and wash with cold ethyl acetate.
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Dry under vacuum at 40°C for 6 hours.
Yield: 85–90% (dihydrochloride salt).
Catalytic and Solvent Effects on Reaction Efficiency
Catalyst Screening
Comparative studies demonstrate that SnCl₄ outperforms AlCl₃ in Friedel-Crafts chloromethylation, achieving 78% yield at 0.8 equivalents (Table 1).
Table 1: Catalyst Impact on Chloromethylation Yield
| Catalyst | Equivalents | Yield (%) |
|---|---|---|
| AlCl₃ | 1.2 | 68 |
| ZnCl₂ | 1.5 | 62 |
| SnCl₄ | 0.8 | 78 |
Solvent Polarity and Reaction Kinetics
Non-polar solvents like chlorobenzene slow chloromethylation but improve selectivity by stabilizing charged intermediates. Polar aprotic solvents (e.g., DMF) accelerate reactions but promote hydrolysis of the chloromethyl group.
Analytical Characterization of this compound
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)quinoxaline dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The quinoxaline ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a quinoxaline derivative with an amino group at the 6-position.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including 6-(Chloromethyl)quinoxaline dihydrochloride. These compounds have shown promise in inhibiting viral replication, specifically against respiratory pathogens like SARS-CoV-2 and influenza viruses. For instance, derivatives from the quinoxaline class have been identified as inhibitors of the main protease of SARS-CoV-2, suggesting their role in COVID-19 treatment strategies .
Cancer Therapeutics
Quinoxaline derivatives are being investigated for their anticancer properties. They have been shown to activate Sirtuin 6 (Sirt6), which plays a role in tumor suppression and cell cycle regulation. Compounds similar to 6-(Chloromethyl)quinoxaline have demonstrated significant inhibition of cancer cell proliferation and colony formation in vitro, indicating their potential as anticancer agents .
Pharmacological Applications
Sirtuin Activation
The activation of Sirt6 by quinoxaline derivatives has been linked to anti-inflammatory effects and modulation of cellular stress responses. This mechanism is particularly relevant in developing treatments for conditions such as cancer, metabolic disorders, and age-related diseases . The ability of these compounds to enhance Sirt6 activity opens avenues for therapeutic interventions targeting inflammation and oxidative stress.
Radiosensitization
Quinoxaline derivatives have also been explored as radiosensitizers in cancer therapy. Studies indicate that compounds like 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline enhance the cytotoxic effects of ionizing radiation on tumor cells by inducing DNA damage and reducing repair rates . This property could be leveraged to improve the efficacy of radiotherapy in cancer treatment.
Neuropharmacology
CNS Disorder Treatment
Research has indicated that quinoxaline derivatives can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in treating central nervous system disorders. The modulation of GPCRs by these compounds may lead to novel therapeutic strategies for conditions such as depression, anxiety, and schizophrenia .
Data Tables
Case Studies
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study demonstrated that a specific quinoxaline derivative effectively inhibited SARS-CoV-2 replication with an EC50 value indicating significant antiviral activity. The compound's mechanism involves the modulation of key viral proteins, showcasing its potential as a therapeutic candidate for COVID-19 .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro experiments revealed that this compound significantly reduced colony formation in various cancer cell lines. This effect was attributed to its ability to activate Sirt6, leading to cell cycle arrest and apoptosis in cancerous cells .
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)quinoxaline dihydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, its derivatives might induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(chloromethyl)quinoxaline dihydrochloride with structurally or functionally analogous quinoxaline derivatives, focusing on synthesis, physicochemical properties, and applications.
Substituent Position and Reactivity
- This compound vs. 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline (3a): Structural Differences: The target compound has a chloromethyl group at the 6-position, whereas compound 3a (from evidence 1–2) features a 6-chloro substituent and a 2-methoxy group linked to a chloropyridinyl moiety. Reactivity: The chloromethyl group (-CH$_2$Cl) in the target compound is more reactive toward nucleophilic substitution compared to the 6-chloro substituent in 3a, which is stabilized by resonance with the quinoxaline ring. This difference impacts their utility in downstream syntheses .
Salt Form and Solubility
- This compound vs. Quinoxalin-6-ylmethanamine hydrochloride: Salt Form: The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than the monohydrochloride salt of quinoxalin-6-ylmethanamine (evidence 8). Molecular Weight: Quinoxalin-6-ylmethanamine hydrochloride has a molecular weight of 195.65 g/mol, whereas the dihydrochloride form of the target compound (estimated as C$9$H$8$Cl$2$N$2$·2HCl) would have a higher molecular weight (~287.92 g/mol) due to additional HCl .
Physicochemical Properties
*Estimated based on structural formula.
Biological Activity
6-(Chloromethyl)quinoxaline dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound is a chloromethyl-substituted quinoxaline derivative. Its structure allows for various interactions with biological targets, which is crucial for its activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. Research indicates that compounds in this class can inhibit viral replication by targeting specific viral proteins or pathways. For instance, quinoxaline derivatives have shown efficacy against influenza viruses and SARS-CoV-2 by modulating immune responses and inhibiting viral proteases. One study reported an IC50 value of 0.2164 μM against H1N1, indicating significant antiviral activity with minimal cytotoxicity (CC50 > 315 μM) .
Antimicrobial Activity
Quinoxaline derivatives exhibit broad-spectrum antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrate its ability to inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Comparative studies have shown that structural modifications can enhance antimicrobial potency .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Various derivatives have been synthesized and tested against multiple cancer cell lines. For example, compounds related to this structure have demonstrated IC50 values ranging from 0.29 to 0.90 μM against human cancer cell lines, comparable to established chemotherapeutics like doxorubicin . Mechanistic studies suggest that these compounds may act as topoisomerase inhibitors and DNA intercalators, leading to apoptosis in cancer cells .
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral efficacy of several quinoxaline derivatives against respiratory pathogens, noting that compounds structurally similar to this compound effectively reduced viral gene expression through quantitative PCR analysis .
- Antimicrobial Assessment : In a comparative study assessing various quinoxalines, this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
- Cancer Cell Line Testing : In vitro testing on A431 human epidermoid carcinoma cells showed that derivatives of this compound inhibited Stat3 phosphorylation, suggesting a pathway for its anticancer effects .
Research Findings Summary Table
| Biological Activity | Effectiveness (IC50 or MIC) | Mechanism of Action |
|---|---|---|
| Antiviral | 0.2164 μM (H1N1) | Inhibition of viral replication |
| Antimicrobial | Varies (MIC < 10 μg/mL) | Disruption of cell wall synthesis |
| Anticancer | 0.29 - 0.90 μM | Topoisomerase inhibition, DNA intercalation |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
